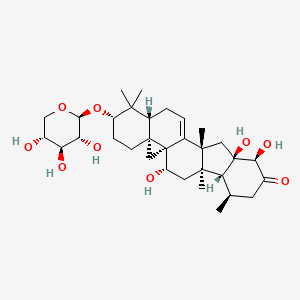

Cimicifugoside H-4

Description

Cimicifugoside H-4 is a trinor-cycloartane glycoside isolated from the rhizomes of Cimicifuga foetida (Shengma), a plant traditionally used in Chinese medicine. It belongs to the cimicifugoside H series (H-3, H-4, H-6), characterized by a trinor-9,19-cyclolanostanol skeleton with xyloside substitutions . The compound’s structural uniqueness lies in its modified cycloartane core, where three methyl groups are absent compared to typical cycloartane triterpenoids, and a β-D-xylopyranose moiety is attached at the C-3 position .

Properties

CAS No. |

161097-79-6 |

|---|---|

Molecular Formula |

C32H48O9 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(1S,2S,4R,5R,6R,9R,10R,12R,16R,18S,21R)-2,9,10-trihydroxy-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-en-8-one |

InChI |

InChI=1S/C32H48O9/c1-15-10-16(33)25(38)32(39)13-29(5)19-7-6-18-27(2,3)21(41-26-23(37)22(36)17(34)12-40-26)8-9-30(18)14-31(19,30)20(35)11-28(29,4)24(15)32/h7,15,17-18,20-26,34-39H,6,8-14H2,1-5H3/t15-,17-,18+,20+,21+,22+,23-,24-,25+,26+,28-,29+,30-,31+,32-/m1/s1 |

InChI Key |

XAOFACFLIBLCBM-UKBVKWQQSA-N |

SMILES |

CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@@H]([C@@]2([C@H]1[C@]3(C[C@@H]([C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC=C5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)O)O |

Canonical SMILES |

CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |

Synonyms |

24-des-isopropyl-7-ene-23-one-9,19; 16,24-di-cycloart-3 beta,11 beta,16 alpha,24 alpha-tetraol 3-O-beta-D-xylopryanoside neocimiside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The cimicifugoside H-series shares a trinor-cycloartane backbone but differs in glycosylation patterns and hydroxyl group placements. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Cimicifugosides

Notes:

- Cimicifugoside H-2 is distinguished by its ability to bind IKK1/α’s activation loop via hydrogen bonds and hydrophobic interactions, as shown by molecular docking and dynamics .

- Cimicifugoside H-4 shares the xyloside moiety with H-2 and H-3 but lacks documented target-specific studies. Its 24-hydroxy group may influence solubility or receptor binding compared to H-2’s 23-hydroxy group .

- Foetidinol, though isolated from the same plant, represents a distinct triterpenoid class, limiting direct functional comparisons .

Functional and Pharmacological Insights

Cimicifugoside H-2 as a Lead Compound

- Mechanism: Inhibits IKK1/α, a kinase critical for NF-κB activation, via binding to the activation loop (binding energy: −9.2 kcal/mol).

- Pharmacokinetics : Exhibits favorable ADMET properties, including moderate solubility and low hepatotoxicity risk .

Cimicifugoside H-4: Inferred Potential

- Structural Proximity : The shared cycloartane core and glycosylation with H-2 suggest possible overlap in targets (e.g., NF-κB pathway). However, the 24-hydroxy group may alter binding kinetics or specificity.

- Research Gaps: No direct studies on H-4’s bioactivity are cited in the provided evidence. Its role may be hypothesized based on biosynthetic pathways; H-1 can transform into H-2, H-3, and H-4, indicating that minor structural changes significantly modulate activity .

Transformational Relationships and SAR

Sakurai et al. (1995) demonstrated that Cimicifugoside H-1 serves as a precursor to H-2, H-3, and H-4 through hydroxylation and glycosylation steps . This highlights:

- Structure-Activity Relationship (SAR) : Hydroxyl group positioning (e.g., C-23 in H-2 vs. C-24 in H-4) may enhance or diminish kinase inhibition.

- Glycosylation Impact: The xyloside moiety in H-2 and H-4 likely improves solubility and target affinity compared to non-glycosylated analogs like Foetidinol.

Q & A

Q. Experimental workflow :

- Synthesize analogs with modified glycosylation sites.

- Test in vitro using macrophage models (e.g., RAW 264.7 cells) with TNF-α-induced NF-κB luciferase reporters.

- Apply dose-response curves and statistical modeling (e.g., IC calculations via nonlinear regression) .

Data validation : Replicate results across three independent experiments and compare with positive controls (e.g., dexamethasone) .

Q. What strategies resolve contradictions in reported bioactivity data for Cimicifugoside H-4 across different cell lines?

- Methodology :

- Perform meta-analysis of existing studies to identify confounding variables (e.g., cell passage number, serum concentration).

- Conduct comparative assays under standardized conditions, documenting cell viability (via MTT assays) and batch-specific compound solubility.

- Use multivariate regression to isolate compound-specific effects from methodological artifacts .

Q. How to integrate omics approaches to elucidate the pharmacokinetic profile of Cimicifugoside H-4?

- Methodology :

Pharmacokinetic (PK) study design : Administer Cimicifugoside H-4 in rodent models and collect plasma/tissue samples at timed intervals.

Q. Analytical integration :

- Quantify compound levels via LC-MS/MS with isotopic internal standards.

- Apply metabolomics (untargeted LC-QTOF-MS) to identify phase I/II metabolites.

- Map data to PK/PD models using software like Phoenix WinNonlin .

Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for reporting .

Methodological Best Practices

- Literature synthesis : Use systematic review tools (e.g., PRISMA guidelines) to map gaps in Cimicifugoside H-4 research, prioritizing understudied areas like its interaction with cytochrome P450 enzymes .

- Data reporting : Include raw chromatographic data, NMR assignments, and statistical outputs (e.g., p-values, confidence intervals) in supplementary materials to enable replication .

- Ethical sourcing : Procure plant material from vouchered herbarium specimens with geographic origin documentation to ensure phytochemical consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.